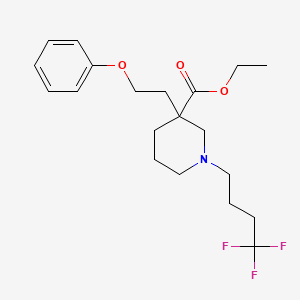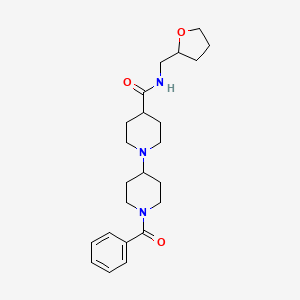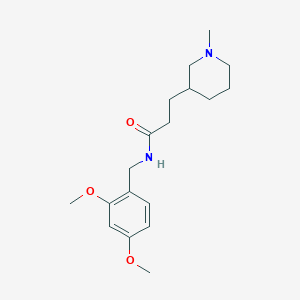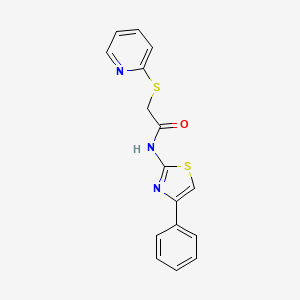![molecular formula C19H27N3O4 B6081837 3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide](/img/structure/B6081837.png)
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The acylated piperidine intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
- This step is typically carried out in an aqueous medium under basic conditions.
Final Acylation
- The resulting intermediate is then acylated with prop-2-enyl isocyanate to form the final product, 3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide.
- This reaction is carried out in an inert solvent such as tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Methoxyphenoxy Acetyl Intermediate
- React 2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-methoxyphenoxy)acetyl chloride.
- The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C).
-
Acylation of Piperidine
- The 2-(2-methoxyphenoxy)acetyl chloride is then reacted with piperidine in the presence of a base to form the acylated piperidine intermediate.
- This reaction is also carried out in an inert solvent such as dichloromethane at room temperature.
Chemical Reactions Analysis
Types of Reactions
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation
- The methoxy group can be oxidized to form a hydroxyl group using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The carbonyl group in the acyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution
- The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
-
Organic Synthesis
- Use as a building block for the synthesis of more complex molecules.
- Exploration of its reactivity and functional group compatibility in various synthetic transformations.
-
Material Science
- Potential use in the development of new materials with specific properties such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the acylated amine and piperidine ring may interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide
- 3-[[[2-(4-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide
Uniqueness
- The position of the methoxy group on the phenoxy ring can significantly influence the compound’s reactivity and binding affinity.
- The presence of the prop-2-enyl group in the final product may impart unique properties such as increased lipophilicity or enhanced binding to specific targets.
Properties
IUPAC Name |
3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-3-10-20-19(24)22-11-6-7-15(13-22)12-21-18(23)14-26-17-9-5-4-8-16(17)25-2/h3-5,8-9,15H,1,6-7,10-14H2,2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYAZNGBWKOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-bromophenyl)-N-[4-(furan-2-carbonylamino)-3-methylphenyl]furan-2-carboxamide](/img/structure/B6081754.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6081760.png)


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B6081774.png)
![2-ETHOXY-6-[(Z)-{[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]PHENOL](/img/structure/B6081775.png)
![N-(4-fluorophenyl)-1-[4-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B6081782.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6081784.png)


![N-methyl-1-(2-phenylethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B6081810.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)
